molecular formula C18H12N4S B12583247 1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- CAS No. 602279-39-0

1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)-

Cat. No.: B12583247
CAS No.: 602279-39-0
M. Wt: 316.4 g/mol
InChI Key: UBFOZEXHXFNAOJ-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- is a heterocyclic compound that features a triazine ring substituted with phenyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

602279-39-0

Molecular Formula

C18H12N4S

Molecular Weight

316.4 g/mol

IUPAC Name

5-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-thiazole

InChI

InChI=1S/C18H12N4S/c1-3-7-13(8-4-1)16-17(14-9-5-2-6-10-14)21-22-18(20-16)15-11-19-12-23-15/h1-12H

InChI Key

UBFOZEXHXFNAOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CN=CS3)C4=CC=CC=C4

Origin of Product

United States

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